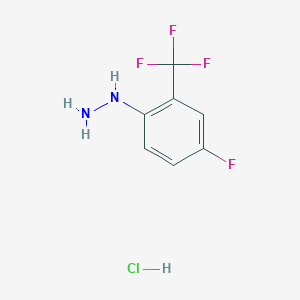

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQZKXJBQIKMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660166 | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-21-1 | |

| Record name | Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Foreword: The Strategic Importance of Fluorinated Hydrazines in Modern Chemistry

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. The strategic placement of fluorine and a trifluoromethyl group on the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds. This guide provides a comprehensive overview of the prevalent synthesis methods for this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

I. Core Synthesis Strategy: A Two-Step Approach

The most common and industrially viable route to this compound is a two-step process starting from the commercially available 4-fluoro-2-(trifluoromethyl)aniline. This process involves:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrosating agent in a strong acidic medium.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine.

This approach is favored for its reliability and scalability. The choice of reagents and reaction conditions in each step is crucial for maximizing yield and purity while ensuring operational safety.

II. Mechanistic Insights and Rationale

A. The Diazotization Reaction

The diazotization of an aromatic amine is a well-established reaction that proceeds via the formation of a nitrosonium ion (NO+) as the key electrophile.[1] In the presence of a strong acid, such as hydrochloric acid, sodium nitrite generates nitrous acid (HNO₂), which is then protonated and loses water to form the nitrosonium ion. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Key Experimental Choices and Their Rationale:

-

Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[2][3] Maintaining a low temperature throughout the diazotization process is the most critical parameter for both safety and yield.

-

Strong Acidic Medium (HCl): A strong acid is required to generate the active electrophile, the nitrosonium ion. Hydrochloric acid is commonly used as it also provides the chloride counter-ion for the final product. An excess of acid is used to ensure the complete protonation of the aniline starting material, preventing it from coupling with the newly formed diazonium salt.

B. Reduction of the Diazonium Salt

The reduction of the diazonium salt to the corresponding hydrazine can be achieved using various reducing agents. The two most common choices for industrial applications are stannous chloride (tin(II) chloride) and sodium sulfite.

-

Reduction with Stannous Chloride (SnCl₂): Stannous chloride is a powerful and efficient reducing agent for this transformation.[4] The reaction is typically carried out in a strong acidic solution (concentrated HCl). The mechanism involves the transfer of electrons from Sn(II) to the diazonium salt, leading to the formation of the hydrazine and Sn(IV).

-

Reduction with Sodium Sulfite (Na₂SO₃): This method, often referred to as the Fischer phenylhydrazine synthesis, is a widely used industrial process.[5] It involves the addition of the diazonium salt to a solution of sodium sulfite. The reaction proceeds through the formation of an intermediate diazosulfonate, which is then reduced by another equivalent of sulfite. The resulting hydrazinesulfonate is then hydrolyzed with acid to yield the final hydrazine hydrochloride.

Comparison of Reducing Agents:

| Feature | Stannous Chloride (SnCl₂) | Sodium Sulfite (Na₂SO₃) |

| Efficiency | High, often leads to cleaner reactions and higher yields. | Generally good yields, but can sometimes lead to more side products. |

| Cost | More expensive than sodium sulfite. | Inexpensive and readily available. |

| Waste Disposal | Generates tin-based waste, which can be an environmental concern. | Produces inorganic salts that are generally easier to dispose of. |

| Reaction Conditions | Typically requires strongly acidic conditions (conc. HCl). | Can be performed under neutral or slightly basic conditions initially, followed by acidic hydrolysis. |

| Safety | Stannous chloride is corrosive and a skin irritant. | Sodium sulfite is a relatively benign salt. |

For the synthesis of this compound, the stannous chloride method is often preferred in laboratory settings for its high efficiency and cleaner reaction profile. However, for large-scale industrial production, the sodium sulfite method may be more cost-effective.

III. Detailed Experimental Protocol (Stannous Chloride Method)

This protocol describes a representative procedure for the synthesis of this compound from 4-fluoro-2-(trifluoromethyl)aniline using stannous chloride as the reducing agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Fluoro-2-(trifluoromethyl)aniline | 179.11 | 10.0 g | 1.0 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.2 g | 1.1 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 31.5 g | 2.5 |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Preparation of the Aniline Hydrochloride Salt:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.0 g (55.8 mmol) of 4-fluoro-2-(trifluoromethyl)aniline and 30 mL of concentrated hydrochloric acid.

-

Stir the mixture until a homogeneous slurry is formed. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

-

Diazotization:

-

Dissolve 4.2 g (60.9 mmol, 1.1 eq) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate 500 mL beaker, dissolve 31.5 g (139.6 mmol, 2.5 eq) of stannous chloride dihydrate in 20 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred stannous chloride solution. A thick precipitate will form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a small amount of cold deionized water to remove any remaining inorganic salts.

-

Wash the product with a small amount of a cold, non-polar solvent like hexane to remove any organic impurities.

-

Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Expected Yield and Purity:

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow solid.

-

Purity (by HPLC): >98%

IV. Safety and Handling Precautions

The synthesis of this compound involves several hazardous materials and a potentially unstable intermediate. Strict adherence to safety protocols is essential.

-

Diazonium Salts: Solid diazonium salts are known to be explosive when dry and are sensitive to heat, shock, and friction.[2][3][6] It is imperative to keep the diazonium salt in solution and at a low temperature at all times. Never attempt to isolate the diazonium salt intermediate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Perform the reaction in a well-ventilated fume hood.

-

Quenching: Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid or urea after the diazotization step is complete.

-

Handling of Reagents:

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

-

Sodium Nitrite: Toxic if ingested and an oxidizing agent.

-

Stannous Chloride: Corrosive and can cause skin irritation.

-

4-Fluoro-2-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin.

-

V. Conclusion: A Versatile Synthesis with Critical Control

The synthesis of this compound via the diazotization of 4-fluoro-2-(trifluoromethyl)aniline followed by reduction is a robust and scalable method. The success of this synthesis hinges on careful control of reaction parameters, particularly temperature, and a thorough understanding of the potential hazards associated with the diazonium salt intermediate. By following the detailed protocols and safety guidelines outlined in this guide, researchers and chemists can confidently and safely produce this valuable building block for the advancement of pharmaceutical and agrochemical research and development.

VI. References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from --INVALID-LINK--

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from --INVALID-LINK--

-

Chen, J. R., & Liu, Y. C. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122(1), 131-137.

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-fluorophenyl hydrazine. Retrieved from --INVALID-LINK--

-

Wang, J., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6942-6945.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from --INVALID-LINK--

-

NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals. Retrieved from --INVALID-LINK--

-

Merck Index. (n.d.). Fischer Phenylhydrazine Synthesis. Retrieved from --INVALID-LINK--

-

PrepChem. (n.d.). Preparation of phenylhydrazine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt. Retrieved from --INVALID-LINK--

-

Vedantu. (n.d.). Diazonium Salts. Retrieved from --INVALID-LINK--

References

Physical and chemical properties of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

An In-depth Technical Guide to (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 502496-21-1) is a highly functionalized organic building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2][3] Its strategic substitution with both a fluorine atom and a trifluoromethyl group imparts unique electronic and lipophilic properties, making it a valuable synthon for drug discovery.[4] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom modulates physicochemical properties.[4] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, key applications in medicinal chemistry, and essential safety and handling information.

Core Physicochemical Properties

This compound is a solid under standard conditions.[1] The hydrochloride salt form confers greater stability and often improved solubility in polar solvents compared to its free base, which is a critical attribute for its use in synthetic reactions and for long-term storage.[5]

| Property | Value | Source(s) |

| CAS Number | 502496-21-1 | [1] |

| Molecular Formula | C₇H₇ClF₄N₂ | [1] |

| Molecular Weight | 230.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

| InChIKey | Not explicitly available for this specific isomer, but related compounds are indexed. | |

| SMILES | FC1=CC(NN)=C(C(F)(F)F)C=C1.Cl (Isomeric representation) |

Synthesis and Characterization

The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry, typically involving a two-step sequence: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[6][7] This methodology is highly reliable for producing this compound from its aniline precursor.

General Synthetic Workflow

The causality behind this workflow is rooted in the transformation of a stable aromatic amine into a highly reactive diazonium salt, which can then be selectively reduced to the hydrazine. The final acidification step protonates the basic hydrazine to form the stable, isolable hydrochloride salt.

Caption: General synthesis workflow for this compound.

Exemplary Experimental Protocol

This protocol is a self-validating system, where the successful isolation of a crystalline solid at the end of the procedure, which can be subsequently characterized, confirms the reaction's success.

Step 1: Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Fluoro-2-(trifluoromethyl)aniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride salt may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The choice of sodium nitrite in an acidic medium is standard for generating the necessary nitrous acid in situ for diazotization.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction and Isolation

-

In a separate, larger flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C. Stannous chloride is a robust and common reducing agent for diazonium salts in a laboratory setting.[6]

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

The this compound will precipitate as a solid.

-

Collect the precipitate by vacuum filtration, wash it with a small amount of cold water or isopropanol to remove residual acids and salts, and dry it under a vacuum. The use of concentrated HCl in this step is crucial as it provides the medium for reduction and directly yields the desired hydrochloride salt, preventing the need for a separate salting-out step.[7]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic and N-H protons. ¹⁹F NMR is critical for verifying the two distinct fluorine environments (the aromatic C-F and the CF₃ group). ¹³C NMR will show the carbon skeleton.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be ≥97%.[8]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Core Synthon for Heterocycles: The hydrazine moiety is a versatile functional group for building nitrogen-containing rings, which are prevalent in pharmaceuticals.[9] It is a key reactant in reactions such as the Fischer indole synthesis to create complex indole scaffolds, and in condensations with 1,3-dicarbonyl compounds to form pyrazoles.

-

Influence of Fluorine Substituents: The presence of both F and CF₃ groups is a deliberate design choice in medicinal chemistry.

-

Trifluoromethyl Group (CF₃): This strongly electron-withdrawing and highly lipophilic group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also improve cell membrane permeability and increase binding affinity to target proteins.[4]

-

Fluoro Group (F): A single fluorine atom can subtly alter a molecule's pKa, conformation, and dipole moment, which can fine-tune its pharmacokinetic profile and receptor interactions.[4]

-

This compound is therefore frequently used in the synthesis of inhibitors, receptor antagonists, and other modulators in therapeutic areas like oncology and neurology.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as an irritant and is harmful if ingested or inhaled.[10][11]

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data aggregated from supplier safety information.[11]

Recommended Procedures

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[14]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10][14]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

-

Conclusion

This compound is a sophisticated chemical tool for researchers and drug developers. Its well-defined physicochemical properties, established synthetic route, and the advantageous characteristics imparted by its dual fluorine substitution make it a valuable component in the design and synthesis of novel, high-performance molecules. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.

References

- 1. 4-Fluoro-2-(trifluoromethyl)phenylhydrazine(HCl) | 502496-21-1 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemscene.com [chemscene.com]

- 9. nbinno.com [nbinno.com]

- 10. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 11. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.dk [fishersci.dk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Structure Elucidation of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride

This guide provides a comprehensive, technically detailed framework for the structural elucidation of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, ensuring a self-validating and robust characterization of the target molecule.

Introduction: The Significance of Fluorinated Hydrazines

This compound belongs to a class of fluorinated aromatic compounds that are of significant interest in medicinal and agricultural chemistry. The incorporation of fluorine and trifluoromethyl groups can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Hydrazine derivatives themselves are versatile building blocks in organic synthesis.[3] Given these attributes, unambiguous structural confirmation is a critical first step in any research or development endeavor involving this compound.

This guide will detail a logical workflow for structure elucidation, beginning with fundamental spectroscopic techniques and culminating in definitive structural confirmation.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in characterizing any novel or synthesized compound is to determine its molecular formula. This is best achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine, this technique is crucial for confirming the presence and number of fluorine, nitrogen, and chlorine atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula (C₇H₇F₄N₂). The hydrochloride salt will dissociate in solution, and the observed mass will correspond to the free base.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₇H₇F₄N₂ |

| Theoretical Monoisotopic Mass | 194.0569 u |

| Observed [M+H]⁺ (High Resolution) | ~195.0647 u |

Elemental Analysis

Rationale: While HRMS provides a precise mass-to-charge ratio, elemental analysis gives the percentage composition of carbon, hydrogen, and nitrogen. This orthogonal technique provides further confidence in the proposed molecular formula.

Experimental Protocol:

-

Sample Preparation: Submit a pure, dry sample of the hydrochloride salt for analysis.

-

Instrumentation: Utilize a CHN elemental analyzer.

-

Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values for C₇H₇ClF₄N₂.

Expected Data:

| Element | Theoretical % |

| Carbon (C) | 36.46% |

| Hydrogen (H) | 3.06% |

| Nitrogen (N) | 12.15% |

Spectroscopic Characterization: Unveiling the Molecular Framework

With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the molecule's connectivity and functional groups.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of the hydrazinium ion, aromatic C-H and C=C bonds, and the C-F bonds of both the fluoro and trifluoromethyl substituents.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3000 (broad) | N-H stretching (hydrazinium ion) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | Aromatic C=C stretching |

| 1350-1150 (strong) | C-F stretching (trifluoromethyl group) |

| 1250-1000 | C-F stretching (aromatic fluorine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be employed.

Rationale:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

¹⁹F NMR: Directly observes the fluorine atoms, which is essential for this molecule. The presence of both a single fluorine and a CF₃ group will give distinct signals.

-

2D NMR (COSY, HSQC, HMBC): Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals and confirmation of the substitution pattern on the aromatic ring.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition and Analysis:

-

¹H NMR: Expect to see signals in the aromatic region (around 7-8 ppm) for the three protons on the phenyl ring. The coupling patterns (e.g., doublet of doublets) will be crucial for determining their relative positions. Signals for the -NHNH₃⁺ protons will also be present, likely as broad peaks that may exchange with D₂O.

-

¹⁹F NMR: Two distinct signals are expected: one for the aromatic C-F and another for the -CF₃ group. The chemical shifts will be characteristic of these environments.[2]

-

¹³C NMR: The spectrum will show signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon signals will exhibit couplings to fluorine (¹JCF, ²JCF, etc.), which provides valuable structural information.[4] For instance, the carbon of the CF₃ group will appear as a quartet.

-

2D NMR:

-

COSY: Will show correlations between adjacent aromatic protons.

-

HSQC: Will correlate each proton signal to its directly attached carbon.

-

HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons, which is key to confirming the substitution pattern. For example, correlations from the aromatic protons to the fluorinated carbons will definitively place the substituents.

-

-

Predicted NMR Data Summary (Illustrative, in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~7.8 | d | H-6 |

| ¹H | ~7.6 | dd | H-5 |

| ¹H | ~7.4 | d | H-3 |

| ¹H | ~10.5 (broad) | s | -NH-NH₃⁺ |

| ¹³C | ~160 | d, ¹JCF ≈ 245 Hz | C-4 |

| ¹³C | ~125 | q, ¹JCF ≈ 270 Hz | -CF₃ |

| ¹³C | ~120 | q, ²JCF ≈ 30 Hz | C-2 |

| ¹³C | Other aromatic signals | various | C-1, C-3, C-5, C-6 |

| ¹⁹F | ~ -60 | s | -CF₃ |

| ¹⁹F | ~ -115 | s | Ar-F |

Definitive Structure Confirmation: X-ray Crystallography

Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms and confirming the connectivity, stereochemistry, and ionic nature of the hydrochloride salt.[5][6][7]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model that includes atomic coordinates, bond lengths, and bond angles.

Visualization of the Elucidation Strategy:

Caption: Overall strategy for structure elucidation.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By systematically integrating data from mass spectrometry, elemental analysis, infrared spectroscopy, and a comprehensive suite of NMR experiments, a confident structural hypothesis can be constructed. This hypothesis is then unequivocally confirmed through single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research, development, or quality control activities involving this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psvmkendra.com [psvmkendra.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. ajsonline.org [ajsonline.org]

- 6. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 7. ajsonline.org [ajsonline.org]

Solubility of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs their efficacy, bioavailability, and the feasibility of their formulation and manufacturing processes. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework grounded in the compound's physicochemical properties and the fundamental principles of organic chemistry. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers and drug development professionals to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

This compound is a substituted phenylhydrazine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, which can significantly influence the biological activity and physicochemical characteristics of the final products.

Understanding the solubility of this hydrochloride salt in various organic solvents is paramount for several reasons:

-

Reaction Optimization: In synthetic chemistry, the solubility of reactants in the reaction medium directly impacts reaction rates, yields, and impurity profiles.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for developing efficient crystallization processes to isolate and purify the compound with the desired polymorphic form and particle size.

-

Formulation Development: For APIs, solubility in pharmaceutically acceptable solvents is a key determinant of the drug delivery method and its ultimate bioavailability.

This guide will first deconstruct the molecular features of this compound to build a predictive solubility profile. Subsequently, it will provide robust experimental protocols for the empirical determination of its solubility.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior in different solvent environments. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClF₄N₂ | [1] |

| Molecular Weight | 230.59 g/mol | [1] |

| Appearance | Light brown powder | [2] |

| Melting Point | Information not available | |

| pKa | Not experimentally determined; predicted to be weakly basic due to the hydrazine moiety, with the hydrochloride salt being acidic. | |

| LogP (Octanol-Water Partition Coefficient) | 2.5519 (predicted for the free base) | [1] |

A Predictive Framework for Solubility

The solubility of this compound is a complex interplay between its ionic salt character and the organic nature of the substituted phenyl ring.

The Influence of the Hydrochloride Salt Form

The compound is a hydrochloride salt, meaning it possesses a significant ionic character. In solution, it can exist as an ion pair or dissociate into the protonated phenylhydrazinium cation and the chloride anion. This ionic nature generally favors solubility in polar solvents capable of stabilizing charged species through strong dipole-dipole interactions or hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar solvents that cannot effectively solvate ions.

The Role of Molecular Substituents

The organic portion of the molecule features substituents that critically modulate its solubility:

-

Phenylhydrazine Core: The hydrazine group (-NHNH₃⁺) in the protonated form is a potent hydrogen bond donor. This enhances solubility in polar protic solvents like alcohols, which can act as hydrogen bond acceptors.

-

Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing.[3][4][5] The C-F bond's strength contributes to metabolic stability, a desirable trait in drug design.[4] Its presence significantly increases the molecule's affinity for non-polar environments, which can enhance solubility in less polar organic solvents compared to its non-fluorinated analogue.[3][4]

-

Fluoro (-F) Group: The fluorine atom is highly electronegative, creating a strong dipole moment on the C-F bond. This increases the overall polarity of the molecule, which can contribute to solubility in polar aprotic solvents.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its structural features, a qualitative prediction of the solubility of this compound in different classes of organic solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The ionic hydrochloride and the hydrogen-bonding hydrazine moiety will be well-solvated by the hydroxyl groups of the alcohols. Phenylhydrazine hydrochloride itself is soluble in ethanol.[6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents have large dipole moments capable of solvating the ionic salt. DMSO and DMF are particularly effective at dissolving salts. Phenylhydrazine is very soluble in acetone.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Very Low | While possessing some polarity, ethers are poor at solvating the ionic components of the salt. The lipophilic -CF₃ group may provide some limited solubility, but the overall ionic character will dominate. Phenylhydrazine is miscible with diethyl ether, but the salt form will be significantly less soluble.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are incapable of effective hydrogen bonding, making them poor solvents for ionic salts. Phenylhydrazine is soluble in chlorinated solvents, but the salt form's solubility will be drastically reduced.[7] |

| Nonpolar | Toluene, Hexanes, Benzene | Very Low to Insoluble | These solvents lack the polarity to overcome the crystal lattice energy of the salt. There is a significant mismatch in polarity between the ionic solute and the nonpolar solvent. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method.[9] This protocol ensures that the solution reaches equilibrium with the solid phase, providing a reliable measurement of the saturation solubility.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached a steady state. Preliminary experiments can determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visual Representation of the Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Factors Influencing Experimental Results

Several factors can affect the outcome of solubility measurements, and it is crucial to control them to ensure data accuracy and reproducibility:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most substances, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form used in the solubility study.

-

Purity of the Compound and Solvent: Impurities can either increase or decrease the measured solubility. Using well-characterized, high-purity materials is fundamental.

-

pH of the Medium: For ionizable compounds like hydrochloride salts, the pH of the medium can have a profound impact on solubility, especially in aqueous or mixed aqueous-organic systems.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Trifluoromethyl)phenylhydrazine hydrochloride [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemiis.com [chemiis.com]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride: Mechanism of Reaction and Synthetic Applications

Abstract

This technical guide provides an in-depth analysis of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, a key chemical intermediate in modern organic and medicinal chemistry. Rather than possessing a direct pharmacological mechanism of action, its significance lies in its role as a sophisticated building block for synthesizing complex heterocyclic structures. The core of this document details its mechanism of reaction within the context of the Fischer indole synthesis, a foundational method for creating the indole nucleus present in a vast number of pharmaceuticals and bioactive natural products. We will explore the step-by-step chemical transformation, the influence of its unique fluorine and trifluoromethyl substituents, provide a detailed experimental protocol for its use, and discuss the importance of the resulting indole derivatives in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic strategies.

Introduction and Chemical Profile

This compound is a substituted arylhydrazine that serves as a critical precursor in organic synthesis. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, makes it a highly valuable reagent for introducing these moieties into target molecules. Fluorine and trifluoromethyl groups are known to significantly modulate the physicochemical properties of drug candidates, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.

The primary utility of this compound is as a key reactant in the Fischer indole synthesis, a reaction discovered in 1883 by Hermann Emil Fischer that remains one of the most reliable and versatile methods for constructing the indole scaffold.[1][2][3] The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous important drugs, including the triptan class of antimigraine agents.[1][2]

Physicochemical Properties

The properties of the title compound are summarized below. These characteristics are essential for designing experimental conditions, ensuring safety, and achieving desired reaction outcomes.

| Property | Value |

| Molecular Formula | C₇H₇ClF₄N₂ |

| Molecular Weight | 230.59 g/mol |

| CAS Number | 175277-69-7 |

| Appearance | White to off-white crystalline powder |

| Primary Application | Reagent in Fischer Indole Synthesis |

| Key Structural Features | Hydrazine moiety, Fluorine substituent, Trifluoromethyl substituent |

Core Mechanism of Reaction: The Fischer Indole Synthesis

The "mechanism of action" for this compound is its chemical reactivity, specifically its participation in the acid-catalyzed cyclization reaction to form indoles. The generally accepted mechanism, first proposed by Robinson, involves several distinct steps.[1]

The reaction begins with the condensation of the hydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then undergoes a series of transformations including tautomerization, a[3][3]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[2][4]

The entire mechanistic pathway is illustrated below.

References

The Strategic Utility of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: Unlocking Complex Scaffolds for Advanced Therapeutics

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS: 502496-21-1) has emerged as a pivotal building block for the synthesis of complex heterocyclic compounds, particularly fluorinated indole derivatives. This guide provides an in-depth technical overview of its application, focusing on its role in the synthesis of advanced therapeutic agents.

The unique substitution pattern of this hydrazine derivative, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, offers a gateway to novel chemical entities with significant potential in drug discovery. Its primary application lies in the venerable Fischer indole synthesis, a powerful and versatile reaction for constructing the indole nucleus.[1][2] This guide will explore the causality behind the use of this specific reagent, provide detailed experimental protocols, and highlight its application in the synthesis of cutting-edge therapeutic candidates.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 502496-21-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₇ClF₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 230.59 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, under inert gas | --INVALID-LINK-- |

Application in the Synthesis of Bioactive Indoles: The Fischer Indole Synthesis

The primary and most powerful application of this compound is as a precursor in the Fischer indole synthesis. This reaction allows for the construction of the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The resulting 6-fluoro-4-(trifluoromethyl)indole scaffold is a key component of several classes of bioactive molecules, including potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of inflammation and cell death.[3][4]

The Causality of Experimental Design in Fischer Indole Synthesis

The success of the Fischer indole synthesis is highly dependent on the reaction conditions. The choice of acid catalyst, solvent, and temperature all play crucial roles in the reaction outcome.

-

Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction.[2] The acid protonates the hydrazone intermediate, facilitating the key[5][5]-sigmatropic rearrangement that forms the C-C bond of the indole ring.[6]

-

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction temperature. Alcohols, such as ethanol, or acidic solvents like acetic acid are commonly employed.[5]

-

Temperature: The reaction typically requires elevated temperatures to drive the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[7]

The following diagram illustrates the logical workflow of a typical Fischer indole synthesis.

Caption: Logical workflow of the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-4-(trifluoromethyl)-1H-indole

This protocol describes a representative synthesis of a fluorinated indole intermediate that can be used in the development of RIP1 kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Acetone (1.2 eq)

-

Ethanol (or Acetic Acid)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add acetone (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Once the hydrazone formation is complete, slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 80°C for ethanol) and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-2-methyl-4-(trifluoromethyl)-1H-indole.

-

The following diagram illustrates the reaction scheme for this synthesis.

Caption: Reaction scheme for the synthesis of a key indole intermediate.

Significance in Drug Development: Targeting RIP1 Kinase

The 6-fluoro-4-(trifluoromethyl)indole scaffold, readily accessible through the Fischer indole synthesis using this compound, is a key structural motif in a new class of potent and selective RIP1 kinase inhibitors.[3] RIP1 kinase is a crucial signaling protein that regulates inflammation and programmed cell death (necroptosis).[3] Dysregulation of RIP1 kinase activity is implicated in a range of inflammatory and autoimmune diseases, as well as neurodegenerative disorders.[3]

Inhibitors of RIP1 kinase, such as the clinical candidate GSK2982772, have shown promise in preclinical and early clinical studies for the treatment of these conditions.[4] The fluorine and trifluoromethyl substituents on the indole ring of these inhibitors are critical for their pharmacological properties, enhancing their binding affinity to the kinase and improving their metabolic stability.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex, fluorinated indole derivatives. Its application in the Fischer indole synthesis provides a direct and efficient route to scaffolds that are central to the development of novel therapeutics, particularly in the area of inflammation and immunology. The ability to rationally design and synthesize these complex molecules is a testament to the power of modern synthetic chemistry and the importance of key starting materials like the one discussed in this guide. The detailed understanding of its reactivity and the application of robust synthetic protocols will continue to drive innovation in drug discovery.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic and physicochemical properties that are highly sought after in the design of bioactive molecules. The presence of these fluorinated moieties can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability of the final active pharmaceutical ingredient (API).[1][2][3]

This guide, intended for the experienced researcher, provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and application. We will delve into its physicochemical properties, detailed synthesis protocols, its critical role in the Fischer indole synthesis, and essential safety and handling procedures.

Physicochemical Properties and Characterization

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine is typically supplied and handled as its hydrochloride salt to improve stability and ease of handling compared to the free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 502496-21-1 | |

| Molecular Formula | C₇H₇ClF₄N₂ | |

| Molecular Weight | 230.59 g/mol | [4] |

| Appearance | White to light yellow or cream crystalline powder/flakes | [5] |

| Melting Point | Approx. 200 °C (may decompose) | [6] |

| Solubility | Soluble in water; Soluble in organic solvents like methanol, ethanol. General phenylhydrazines are soluble in acetone, chloroform, benzene, and ether.[5][7][8][9] | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light and air.[10][11] |

The Scientific Rationale of the Substituent Effects:

The utility of this molecule is fundamentally derived from its dual fluorination.

-

Trifluoromethyl (CF₃) Group : This powerful electron-withdrawing group serves multiple functions. It enhances the lipophilicity of molecules, which can improve membrane permeability.[2] Crucially, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation, a common strategy to block metabolic hotspots and increase a drug's half-life.[1][2]

-

Fluoro (F) Group : The fluorine atom at the 4-position further modulates the electronic properties of the aromatic ring. Its high electronegativity can influence the pKa of the hydrazine moiety and create specific interactions (e.g., hydrogen bonds) with biological targets, potentially increasing binding affinity and selectivity.[3]

Synthesis of this compound

The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry, typically involving the diazotization of a corresponding aniline followed by reduction of the resulting diazonium salt.[8][12][13]

Proposed Synthesis Workflow

The following protocol is a generalized yet chemically sound procedure adapted from established methods for preparing trifluoromethyl-substituted phenylhydrazine hydrochlorides.[12][13] The starting material is 4-Fluoro-2-(trifluoromethyl)aniline.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Adapted)

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel equipped with a mechanical stirrer and thermometer, add 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq).

-

Add a mixture of concentrated HCl and water, and cool the resulting slurry to 0–5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (approx. 1.05 eq) dropwise, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is typically observed.

-

Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete.

-

-

Reduction:

-

In a separate, larger vessel, prepare a solution of tin(II) chloride (approx. 2.0-2.5 eq) in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution. This addition is exothermic; maintain the temperature below 10-15 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce precipitation of the hydrochloride salt.

-

Collect the resulting solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold brine or diethyl ether to remove impurities.

-

Dry the product under vacuum to yield this compound. For higher purity, recrystallization from an appropriate solvent system (e.g., water/HCl) can be performed.[13]

-

Application in Heterocyclic Synthesis: The Fischer Indole Synthesis

The primary and most powerful application of this compound is in the Fischer indole synthesis. This classic reaction allows for the construction of the indole nucleus, a core scaffold in countless pharmaceuticals, from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[14][15] The use of this specific hydrazine derivative leads to the formation of indoles bearing the 6-fluoro-4-(trifluoromethyl) substitution pattern.

Mechanistic Pathway

The Fischer indole synthesis is a robust, acid-catalyzed reaction proceeding through several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: Generalized mechanism of the Fischer Indole Synthesis.

General Experimental Protocol: Synthesis of a 6-Fluoro-4-(trifluoromethyl)indole

This protocol provides a general framework for reacting this compound with a carbonyl compound. Optimization of the acid catalyst, solvent, and temperature is often necessary depending on the specific carbonyl partner.[16][17]

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc Chloride (ZnCl₂), or Sulfuric Acid (H₂SO₄))

-

Solvent (e.g., Ethanol, Acetic Acid, Toluene)

Procedure:

-

Hydrazone Formation (in situ):

-

To a solution of this compound in a suitable solvent (e.g., ethanol), add the selected ketone or aldehyde.

-

Add a few drops of a weak acid like acetic acid if necessary to facilitate hydrazone formation.

-

Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) for 1-2 hours. The reaction can be monitored by TLC.[17]

-

-

Cyclization:

-

To the reaction mixture containing the hydrazone, add the strong acid catalyst. For example, PPA can be used as both the catalyst and solvent, or a catalytic amount of ZnCl₂ or H₂SO₄ can be added to a higher-boiling solvent like toluene.

-

Heat the mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature and time will vary. Monitor the disappearance of the hydrazone and the appearance of the indole product by TLC.[16]

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice or into cold water.

-

Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until the pH is neutral or slightly basic.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude indole.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-fluoro-4-(trifluoromethyl)indole derivative.[16]

-

Applications in Drug Discovery

The 6-fluoro-4-(trifluoromethyl)indole scaffold is of significant interest in medicinal chemistry. Indole derivatives are known to be privileged structures that can interact with a wide range of biological targets. The specific substitution pattern afforded by the title compound is particularly relevant in the development of kinase inhibitors .[7] Kinases are a major class of drug targets, especially in oncology, and the electronic properties of the fluorinated indole ring can be fine-tuned to achieve potent and selective inhibition.

While specific drugs directly synthesized from this exact starting material are often proprietary, the resulting 6-fluoro-4-(trifluoromethyl)indole core is found in patented compounds investigated as inhibitors for various kinases.

Safety, Handling, and Toxicology

Substituted phenylhydrazines are a class of compounds that must be handled with care due to their potential toxicity.

GHS Hazard Classification (General for Trifluoromethyl Phenylhydrazines):

-

Eye Damage/Irritation: Causes serious eye irritation.[18][19]

-

Respiratory Irritation: May cause respiratory irritation.[18][19]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment:

-

Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6][10][18]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[20]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[20]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 [amp.chemicalbook.com]

- 6. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS#: 133115-72-7 [m.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride | 502496-22-2 [sigmaaldrich.com]

- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

The Multifaceted Biological Activities of Fluorinated Phenylhydrazine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Modulating Biological Activity

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When integrated into the phenylhydrazine framework, a versatile pharmacophore in its own right, the resulting fluorinated derivatives exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, and offers practical insights for researchers in drug development.

Anticancer Properties: Inducing Apoptosis in Malignant Cells

Fluorinated phenylhydrazine derivatives have emerged as promising candidates in oncology research, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines. A key mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a highly regulated and desirable pathway for eliminating malignant cells.

Mechanism of Action: Triggering the Apoptotic Cascade

Studies have shown that certain fluorinated phenylhydrazine derivatives can initiate apoptosis through the intrinsic (mitochondrial) pathway.[2] This process is characterized by a series of molecular events, including the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[2] Activated caspase-3, a key executioner caspase, then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2]

The efficacy of these compounds is often correlated with the number and position of fluorine substituents on the phenyl ring. For instance, in studies on A549 lung cancer cells, a derivative with five fluorine atoms exhibited the strongest cytotoxic effect.[3][4] This highlights the critical role of fluorine in modulating the electronic properties of the molecule and its interaction with cellular targets.

Diagram 1: The Intrinsic Apoptosis Pathway Induced by Fluorinated Phenylhydrazine Derivatives

Caption: Intrinsic apoptosis pathway initiated by fluorinated phenylhydrazine derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated phenylhydrazine derivatives, particularly in the form of hydrazones, have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[5][6][7]

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanism of fluorinated hydrazones is multifaceted and can involve the inhibition of essential microbial enzymes. Docking studies have suggested that some of these compounds may bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby inhibiting bacterial proliferation.[5] The presence of fluorine atoms can enhance the lipophilicity of these molecules, facilitating their passage through microbial cell membranes. Furthermore, the electronic properties conferred by fluorine can influence the binding affinity of the hydrazone moiety to its molecular targets within the microbe.

The antimicrobial efficacy is influenced by the specific substituents on the aromatic rings. For example, the presence of electron-withdrawing groups can modulate the activity spectrum.[7]

Table 1: Antimicrobial Activity of Selected Fluorinated Phenylhydrazone Derivatives

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 6g | Staphylococcus aureus | 0.78 | [1] |

| 6g | MRSA | 0.78 | [1] |

| 6g | Bacillus subtilis | 0.78 | [1] |

| Compound 18 | Gram-negative bacteria | 31.25 | [8] |

| Compound 14 | Bacillus subtilis | 7.81 | [8] |

| Compound 18 | Bacillus subtilis | 7.81 | [8] |

| 4-cyanophenylhydrazine derivative | Carbapenem-resistant A. baumannii | 0.25 | [9] |

Enzyme Inhibition: Modulating Key Biological Pathways

Fluorinated phenylhydrazine derivatives have also been identified as potent inhibitors of various enzymes, most notably monoamine oxidases (MAOs). MAOs are crucial enzymes in the central nervous system responsible for the degradation of neurotransmitters like serotonin and dopamine.[10] Inhibitors of MAO are valuable in the treatment of neurological disorders such as depression and Parkinson's disease.

Mechanism of Action: Targeting Monoamine Oxidase

Phenylhydrazine and its derivatives are known to act as inhibitors of MAO.[11] The mechanism of inhibition can be either reversible or irreversible, often involving the formation of a covalent adduct with the flavin cofactor of the enzyme. The presence of fluorine on the phenyl ring can significantly influence the inhibitory potency and selectivity for the two isoforms of MAO (MAO-A and MAO-B). For instance, the position of the fluorine substituent on the thiazole ring of certain derivatives has been shown to be crucial for the selectivity and inhibitory potency against the MAO-B isoform.

The structure-activity relationship is a key consideration in the design of selective MAO inhibitors. The nature and position of substituents on the phenyl ring dictate the binding affinity and inhibitory mechanism.[10]

Experimental Protocols: A Practical Guide for Researchers

General Synthesis of Fluorinated Phenylhydrazine Derivatives

A common route for the synthesis of fluorinated phenylhydrazine derivatives starts from the corresponding fluorinated aniline. The following is a generalized, multi-step protocol:

-

Diazotization of Fluoroaniline:

-

Dissolve the starting fluoroaniline in an aqueous solution of a strong inorganic acid, such as hydrochloric acid or sulfuric acid.[12]

-

Cool the solution to a temperature between -5°C and 0°C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper). This step forms the corresponding diazonium salt.[12]

-

-

Reduction of the Diazonium Salt:

-

Prepare a reducing solution, commonly an aqueous solution of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared, cold diazonium salt solution to the reducing solution with continuous stirring. The temperature should be carefully controlled during this addition.

-

After the addition is complete, continue stirring the reaction mixture for a specified period, allowing the reduction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis and Isolation:

-

Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to hydrolyze the intermediate sulfonate or tin complex.[12]

-

Cool the mixture to induce precipitation of the fluorinated phenylhydrazine salt (e.g., hydrochloride or sulfate).

-

Collect the solid product by filtration and wash with a small amount of cold water or an appropriate organic solvent to remove impurities.

-

-

Purification:

-

The crude fluorinated phenylhydrazine salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Diagram 2: General Workflow for the Synthesis of Fluorinated Phenylhydrazine Derivatives

Caption: A generalized workflow for the synthesis of fluorinated phenylhydrazine derivatives.

In Vitro Evaluation of Biological Activity

Diagram 3: Experimental Workflow for Evaluating Biological Activity